1-(Bromomethyl)-3-methoxycyclobutane
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Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, and common names .
Synthesis Analysis
The synthesis of a compound involves understanding the chemical reactions used to produce it. This includes the starting materials, reagents, catalysts, and conditions required for the reaction .Molecular Structure Analysis
The molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications
Synthesis and Chemical Transformations
1-(Bromomethyl)-3-methoxycyclobutane is a versatile compound in synthetic organic chemistry, contributing to the construction of complex molecules. It participates in Lewis acid-catalyzed cascade reactions with arylmethylenecyclopropanes and 1,1,3-triarylprop-2-yn-1-ols or their methyl ethers, leading to the formation of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This process, facilitated by BF3·OEt2 under mild conditions, showcases its utility in synthesizing various cyclic structures, which are fundamental in medicinal chemistry and materials science (Yao & Shi, 2007).
Structural and Mechanistic Insights
The structural elucidation and reaction mechanisms involving cyclobutane derivatives are of significant interest in the field of organic chemistry. For instance, the structure of ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate, obtained through the interaction of methyl 1-bromocyclobutanecarboxylate with certain reagents, was determined via X-ray crystallography. This research provides valuable insights into the geometrical and electronic features of cyclobutane derivatives, which are crucial for understanding their reactivity and designing new reactions (Kirillov, Nikiforova, & Dmitriev, 2015).
Advanced Organic Synthesis Techniques
The synthesis and functionalization of cyclobutane derivatives are key topics in advanced organic synthesis. Research on the stereoselectivity of halomethoxylation of certain cyclobutane precursors reveals the nuanced control over reaction pathways, which is essential for the synthesis of enantiomerically pure compounds. These studies contribute to the development of new methodologies for constructing cyclobutane-containing molecules with defined stereochemistry, which is vital for drug development and the synthesis of biologically active compounds (Razin et al., 2007).
Photorearrangements and New Reaction Pathways
The exploration of photorearrangements and novel reaction pathways involving cyclobutane derivatives opens up new avenues in photochemistry and organic synthesis. For example, the direct photolysis of 1-(o-(methoxymethyl)phenyl)-1-phenylsilacyclobutane leads to the formation of isomeric products through intramolecular trapping of a biradical intermediate. This study illustrates the potential of light-induced processes to access complex molecular architectures from relatively simple precursors, contributing to the toolkit of synthetic chemists (Leigh & Li, 2003).
Mechanism of Action
Mode of Action
The compound could interact with its target through various mechanisms such as binding to a receptor, inhibiting an enzyme, or disrupting a cellular process. The bromomethyl group might undergo nucleophilic substitution reactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if it inhibits an enzyme, it could disrupt a metabolic pathway in the cell .
Safety and Hazards
Properties
IUPAC Name |
1-(bromomethyl)-3-methoxycyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-8-6-2-5(3-6)4-7/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIQDKUHHDAXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1696252-78-4 |
Source
|
Record name | 1-(bromomethyl)-3-methoxycyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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